ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate typically involves the reaction of ethyl 2-amino-4-phenylthiophene-3-carboxylate with 4,4-dimethyl-2,6-dioxocyclohexanone under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Methyl 3-amino-4-phenylthiophene-2-carboxylate
- 2-Bromo-4-hexylthiophene
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H23NO4S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 2-[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylideneamino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H23NO4S/c1-4-27-21(26)19-16(14-8-6-5-7-9-14)13-28-20(19)23-12-15-17(24)10-22(2,3)11-18(15)25/h5-9,12-13,15H,4,10-11H2,1-3H3/b23-12+ |
InChI Key |
ZWNJBNLRNAVTDJ-FSJBWODESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)/N=C/C3C(=O)CC(CC3=O)(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CC3C(=O)CC(CC3=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.